3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine
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Overview
Description
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C8H8BrN3. It is a member of the pyrazolo[1,5-a]pyrazine family, characterized by a fused ring system containing both pyrazole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyrazine. One common method includes the reaction of 6,7-dimethylpyrazolo[1,5-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazolo[1,5-a]pyrazines with various functional groups.
Oxidation and Reduction: Products include oxides or dehalogenated pyrazolo[1,5-a]pyrazines.
Coupling Reactions: Products include biaryl or heteroaryl derivatives.
Scientific Research Applications
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the field of oncology and neurology.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Chemical Biology: It is used as a probe to study biological processes and as a building block for the synthesis of bioactive molecules
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to alter cellular functions. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 6,7-Dimethylpyrazolo[1,5-a]pyrazine
- 3-Chloro-6,7-dimethylpyrazolo[1,5-a]pyrazine
Uniqueness
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine is unique due to the presence of both bromine and methyl groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
3-bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(2)12-8(4-10-5)7(9)3-11-12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPSJGMMKBGIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)Br)C=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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